molecular formula C19H23ClN4OS B11972455 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-((3-ME-2-thienyl)methylene)acetohydrazide

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-((3-ME-2-thienyl)methylene)acetohydrazide

Cat. No.: B11972455
M. Wt: 390.9 g/mol
InChI Key: OGZWEFAXHSSRNG-CIAFOILYSA-N
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Description

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazine with a substituted benzyl chloride under basic conditions.

    Cyclization: The intermediate product is then cyclized with a piperazine derivative to form the piperazinyl ring.

    Condensation: Finally, the compound is condensed with a thienyl aldehyde to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and thienyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl and thienyl groups.

    Reduction: Reduced forms of the hydrazide and piperazine rings.

    Substitution: Substituted derivatives at the benzyl and thienyl positions.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-1-piperazinyl)-N’-((3-thienyl)methylene)acetohydrazide
  • 2-(4-(2-ME-Benzyl)-1-piperazinyl)-N’-((3-thienyl)methylene)acetohydrazide

Uniqueness

The presence of the 2-CL and 3-ME substituents in 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide may confer unique biological activities and chemical reactivity compared to its analogs. These substituents can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic properties.

Properties

Molecular Formula

C19H23ClN4OS

Molecular Weight

390.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H23ClN4OS/c1-15-6-11-26-18(15)12-21-22-19(25)14-24-9-7-23(8-10-24)13-16-4-2-3-5-17(16)20/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25)/b21-12+

InChI Key

OGZWEFAXHSSRNG-CIAFOILYSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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